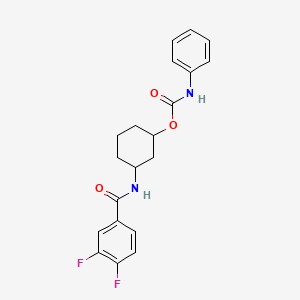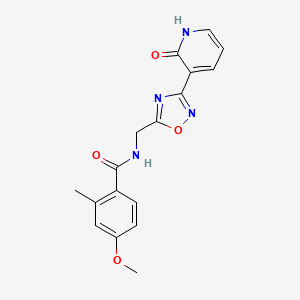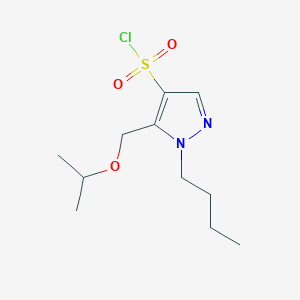
2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is a chemical compound with the linear formula C11H14FNO2 . It has a molecular weight of 211.238 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is defined by its linear formula C11H14FNO2 . The compound has a molecular weight of 211.238 . More detailed structural analysis would require additional data or computational chemistry techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” are not fully detailed in the available resources. The compound has a molecular weight of 211.238 . For more specific properties such as melting point, boiling point, and solubility, additional resources or experimental data would be needed.Aplicaciones Científicas De Investigación
Fluorinated Imaging Agents
Fluorine-18 labeled compounds, including derivatives similar to 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, have been developed for imaging applications. For example, fluorine-18 labeled benzamide analogues were synthesized and evaluated for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds, due to their high affinity for sigma2 receptors and acceptable tumor/normal tissue ratios, have been identified as promising candidates for imaging applications in oncology (Tu et al., 2007).
Antimicrobial Activity
Fluorinated compounds, including those structurally related to 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, have shown significant antimicrobial activity. A study reported on the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), highlighting the potential of such fluorinated compounds in developing new antimicrobial agents (Carmellino et al., 1994).
Synthesis and Medicinal Chemistry
Fluorinated compounds are extensively used in medicinal chemistry due to their unique properties, such as enhanced lipophilicity and metabolic stability. A study on the versatile Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination using NMP as a promoter highlights the importance of fluorination reactions in the synthesis of medically relevant compounds, indicating the broad applicability of fluorinated entities like 2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide in drug development (Wang et al., 2009).
Biological Activity and Drug Design
Fluorinated benzamides have been synthesized and evaluated for their interaction with biological targets. For instance, serotonin 1A receptors in the living brain of Alzheimer's disease patients were imaged using a fluorinated compound, demonstrating the utility of fluorinated benzamides in studying neurological conditions and potentially in the design of therapeutics (Kepe et al., 2006).
Safety and Hazards
Sigma-Aldrich provides “2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” as-is and makes no representation or warranty with respect to this product . It’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) or other safety data resources for specific safety and handling information.
Propiedades
IUPAC Name |
2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-4-2-1-3-9(10)11(16)14-7-12(8-15)5-6-12/h1-4,15H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXSUPYYYOYYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)
![2-Methoxy-1-azaspiro[4.5]dec-1-ene](/img/structure/B2996932.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)

![2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide](/img/structure/B2996939.png)
![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)


![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996945.png)